Sulfadiazine-13C6
Overview
Description
Sulfadiazine-13C6 is a stable isotopically labeled form of sulfadiazine, where six carbon atoms have been replaced by the heavier isotope, carbon-13. This modification enhances the detection and measurement capabilities of the molecule, particularly in mass spectrometry-based analytical methods. Sulfadiazine itself is a sulfonamide antibiotic with antimalarial activity and is used in the treatment of various bacterial infections .
Mechanism of Action
Target of Action
Sulfadiazine-13C6, a labeled form of Sulfadiazine , is a sulfonamide antibiotic. Its primary target is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, its deficiency can lead to impaired bacterial growth and replication .
Pharmacokinetics
Sulfadiazine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 3–7 hours . It is metabolized in the liver and excreted in the urine . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts crucial metabolic processes within the bacterial cell, leading to impaired growth and replication .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, a study found that the removal of Sulfadiazine from the environment through processes like hydrolysis, photodegradation, and biodegradation can be influenced by the presence of microalgae . Furthermore, the temperature can affect the pharmacokinetics of Sulfadiazine, which may also apply to this compound .
Biochemical Analysis
Biochemical Properties
Sulfadiazine-13C6 has been extensively employed in scientific research for diverse applications It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Metabolic Pathways
This compound is involved in sulfonamide metabolic pathways within living organisms It likely interacts with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfadiazine-13C6 typically starts with the acetylation of aniline derivatives using acetic anhydride to produce acetanilide derivatives. These derivatives then react with chlorosulfonic acid to form 4-acetylaminobenzenesulfonyl chloride. The final stage involves reacting this intermediate with 2-aminopyrimidine to yield sulfadiazine, which is then isotopically labeled with carbon-13 .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of isotopically labeled precursors is crucial in this process to achieve the desired labeling efficiency .
Chemical Reactions Analysis
Types of Reactions
Sulfadiazine-13C6 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using agents such as sodium borohydride.
Substitution: Involves nucleophilic substitution reactions, often using reagents like sodium nitrite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium nitrite in the presence of hydrochloric acid.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amines.
Substitution: Forms diazonium salts and other substituted derivatives.
Scientific Research Applications
Sulfadiazine-13C6 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in quantitative mass spectrometry to ensure precise and accurate quantification of sulfadiazine in complex samples.
Biology: Used in metabolic studies to trace the distribution and transformation of sulfadiazine in biological systems.
Medicine: Helps in studying the pharmacokinetics and pharmacodynamics of sulfadiazine, aiding in the development of new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
- Sulfamethoxazole-13C6
- Sulfamonomethoxine-13C6
- Sulfadiazine-d4
Uniqueness
Sulfadiazine-13C6 is unique due to its specific isotopic labeling with carbon-13, which enhances its detection and quantification capabilities in analytical methods. This makes it particularly valuable in research settings where precise measurement is crucial .
Properties
IUPAC Name |
4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-AHBHZWPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676145 | |
Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189426-16-1 | |
Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189426-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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